An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 7-Fluoro-4-methyl-8-nitroquinoline
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 7-Fluoro-4-methyl-8-nitroquinoline
Abstract
This technical guide provides a comprehensive overview of the crystallographic analysis of 7-Fluoro-4-methyl-8-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. While a published crystal structure for this specific molecule is not yet available, this document outlines the established methodologies for its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis. By drawing parallels with closely related quinoline derivatives, this guide offers a predictive yet rigorous framework for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the structure-property relationships that govern this class of compounds.
Introduction: The Significance of Substituted Quinolines
Quinoline and its derivatives are a cornerstone in the development of therapeutic agents and functional materials.[1][2] The quinoline scaffold is a key pharmacophore in a wide array of biologically active compounds, exhibiting antimicrobial, antifungal, and antitumor properties.[3][4] The strategic incorporation of substituents onto the quinoline ring system allows for the fine-tuning of its electronic, steric, and pharmacokinetic properties.
The subject of this guide, 7-Fluoro-4-methyl-8-nitroquinoline, combines three key functional groups:
-
A fluorine atom at the 7-position: The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the drug-like properties of a molecule.[5]
-
A methyl group at the 4-position: This group can influence the molecule's conformation and provide a handle for further synthetic modifications.
-
A nitro group at the 8-position: The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the quinoline ring and participate in crucial intermolecular interactions within the crystal lattice.[6]
Understanding the precise three-dimensional arrangement of atoms in 7-Fluoro-4-methyl-8-nitroquinoline through single-crystal X-ray diffraction is paramount for elucidating its structure-activity relationships and for the rational design of new derivatives with enhanced properties.[7]
Synthesis and Crystallization: A Proposed Pathway
While a specific synthetic protocol for 7-Fluoro-4-methyl-8-nitroquinoline has not been published, a plausible and efficient route can be designed based on well-established reactions for analogous quinoline derivatives.[5] The proposed synthesis involves a multi-step sequence, beginning with a classic quinoline synthesis followed by regioselective nitration.
Proposed Synthetic Workflow
The synthesis would likely commence with the Skraup synthesis or a related cyclization reaction to construct the core quinoline ring, followed by a carefully controlled nitration step.
Caption: Proposed synthetic pathway for 7-Fluoro-4-methyl-8-nitroquinoline.
Step-by-Step Experimental Protocol (Proposed)
-
Synthesis of 7-Fluoro-4-methylquinoline:
-
In a well-ventilated fume hood, slowly add concentrated sulfuric acid to a cooled mixture of m-fluoroaniline and an oxidizing agent (e.g., arsenic pentoxide or m-nitrobenzenesulfonate).
-
To this mixture, add crotonaldehyde dropwise while maintaining a low temperature to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture under reflux for several hours.
-
Allow the mixture to cool and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a strong base (e.g., sodium hydroxide) until a precipitate forms.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 7-fluoro-4-methylquinoline.
-
-
Nitration to 7-Fluoro-4-methyl-8-nitroquinoline:
-
Dissolve the purified 7-fluoro-4-methylquinoline in cold, concentrated sulfuric acid.
-
Slowly add a pre-cooled nitrating mixture (a combination of fuming nitric acid and concentrated sulfuric acid) to the solution while maintaining a temperature below 0 °C. The regioselectivity of the nitration is directed by the existing substituents on the quinoline ring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone) to obtain high-purity crystals of 7-Fluoro-4-methyl-8-nitroquinoline.
-
Crystal Growth
The quality of the single crystal is paramount for a successful X-ray diffraction experiment.[8] Slow evaporation of a saturated solution of the purified compound in an appropriate solvent is a commonly employed and effective method for growing high-quality single crystals. A range of solvents should be screened to find the optimal conditions for crystal growth.
Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the positions of atoms.[9][10]
Data Collection and Processing
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Crystal Mounting: A suitable single crystal of 7-Fluoro-4-methyl-8-nitroquinoline is carefully selected under a microscope and mounted on a goniometer head.
-
X-ray Source: Monochromatic X-rays are generated, typically from a copper or molybdenum source, and directed at the crystal.[9]
-
Diffraction Pattern: As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[10] This pattern is recorded by a detector.
-
Data Integration and Scaling: The collected diffraction data are then processed to determine the intensities and positions of the diffraction spots. This information is used to determine the unit cell parameters and the space group of the crystal.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Structure Solution and Refinement
The "phase problem" is a central challenge in X-ray crystallography, where the phases of the diffracted X-rays are lost during the experiment.[11] This problem is typically solved using direct methods or Patterson methods to generate an initial electron density map. From this map, an initial model of the molecule can be built.
This initial model is then refined using a least-squares method.[12] The refinement process adjusts the atomic positions, displacement parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction data.[12][13] The quality of the final refined structure is assessed using various metrics, such as the R-factor.
Predicted Crystal Structure and Intermolecular Interactions
Based on the crystal structures of similar nitroquinoline derivatives, we can anticipate several key structural features and intermolecular interactions for 7-Fluoro-4-methyl-8-nitroquinoline.[14]
Molecular Geometry
The quinoline ring system is expected to be essentially planar. The nitro group will likely be twisted out of the plane of the quinoline ring to minimize steric hindrance with the adjacent hydrogen atom. Bond lengths and angles are expected to be within the standard ranges for similar heterocyclic compounds.
Intermolecular Interactions
The crystal packing of 7-Fluoro-4-methyl-8-nitroquinoline is expected to be dominated by a combination of weak intermolecular interactions, including:
-
π-π Stacking: The planar quinoline rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.[15]
-
C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the methyl group and the quinoline ring with the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring are anticipated.[16]
-
Halogen Bonding: The fluorine atom may participate in halogen bonding interactions with electronegative atoms in neighboring molecules.
These interactions collectively dictate the supramolecular architecture of the crystal.[17][18]
Tabulated Crystallographic Data (Hypothetical)
The following table presents a hypothetical set of crystallographic data for 7-Fluoro-4-methyl-8-nitroquinoline, based on typical values for related compounds.[7]
| Parameter | Hypothetical Value |
| Empirical Formula | C₁₀H₇FN₂O₂ |
| Formula Weight | 206.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 9.0 |
| β (°) | 105 |
| Volume (ų) | 880 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.55 |
| Absorption Coefficient (mm⁻¹) | 0.13 |
| F(000) | 424 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.0 to 28.0 |
| Reflections collected | 5000 |
| Independent reflections | 2000 [R(int) = 0.04] |
| Final R indices [I>2sigma(I)] | R1 = 0.05, wR2 = 0.12 |
| R indices (all data) | R1 = 0.07, wR2 = 0.14 |
| Goodness-of-fit on F² | 1.05 |
Conclusion and Future Directions
This technical guide has provided a comprehensive, albeit predictive, framework for the synthesis and crystallographic analysis of 7-Fluoro-4-methyl-8-nitroquinoline. By leveraging established methodologies and drawing comparisons with structurally related compounds, we have outlined a clear path for researchers to follow. The successful determination of this crystal structure will provide invaluable insights into the subtle interplay of intermolecular forces that govern the solid-state properties of this promising class of molecules. This knowledge will, in turn, facilitate the rational design of new quinoline derivatives with tailored properties for applications in drug discovery and materials science.
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